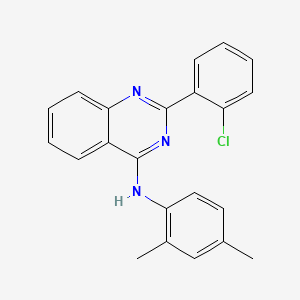![molecular formula C24H20N4O4S B11644558 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B11644558.png)
4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate compound.
Condensation reaction: The intermediate undergoes a condensation reaction with quinoxaline-2-amine in the presence of a suitable catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity.
化学反応の分析
4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-[(1E)-3-(4-Hydroxy-2-methoxyphenyl)-1-propen-1-yl]phenyl hydrogen sulfate
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
These compounds share structural similarities but differ in their functional groups and chemical properties, making this compound unique in its applications and effects.
特性
分子式 |
C24H20N4O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N4O4S/c1-32-19-10-6-17(7-11-19)23(29)14-15-25-18-8-12-20(13-9-18)33(30,31)28-24-16-26-21-4-2-3-5-22(21)27-24/h2-16,25H,1H3,(H,27,28)/b15-14+ |
InChIキー |
JQCMBLWMZOVHJE-CCEZHUSRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644478.png)

![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B11644565.png)
